N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine
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Overview
Description
N-([1,1’-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine: is an organic compound that features a biphenyl group and a fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([1,1’-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine typically involves the coupling of a biphenyl derivative with a fluorene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable palladium catalysts and environmentally benign solvents is also a focus to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-([1,1’-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the biphenyl or fluorene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups such as nitro, sulfonyl, or halogen groups .
Scientific Research Applications
N-([1,1’-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent hole-transporting properties.
Materials Science: It is utilized in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Research: The compound is studied for its potential use in drug delivery systems and as a fluorescent probe in biological imaging.
Mechanism of Action
The mechanism by which N-([1,1’-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The biphenyl and fluorene moieties allow the compound to engage in π-π interactions and hydrogen bonding, facilitating its binding to specific targets. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects .
Comparison with Similar Compounds
Fluorene: A polycyclic aromatic hydrocarbon with applications in organic electronics and materials science.
Uniqueness: N-([1,1’-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine is unique due to its combination of biphenyl and fluorene moieties, which confer distinct electronic and structural properties. This combination enhances its utility in applications such as OLEDs and advanced materials, where both hole-transporting and structural rigidity are crucial .
Properties
IUPAC Name |
9,9-dimethyl-N-(2-phenylphenyl)fluoren-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N/c1-27(2)24-14-8-6-13-22(24)23-18-20(16-17-25(23)27)28-26-15-9-7-12-21(26)19-10-4-3-5-11-19/h3-18,28H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATWIZHAVGUXTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)NC3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C51)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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